![molecular formula C17H27N3O2 B14003046 Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate CAS No. 34153-44-1](/img/structure/B14003046.png)
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a diazenylphenyl group, and a butanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and solvents can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The diazenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The diazenyl group may also play a role in modulating biological activities by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Isopropyl butanoate: Similar in structure but with different alkyl groups, used in perfumes.
Uniqueness
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of ester and diazenyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
34153-44-1 |
|---|---|
Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 4-[4-[[methyl(2-methylpropyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-5-22-17(21)8-6-7-15-9-11-16(12-10-15)18-19-20(4)13-14(2)3/h9-12,14H,5-8,13H2,1-4H3 |
InChI Key |
VQVVOMPTQBYZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



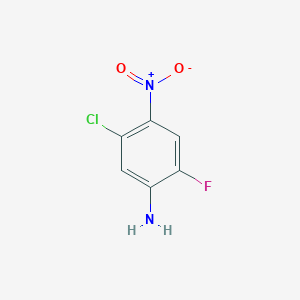
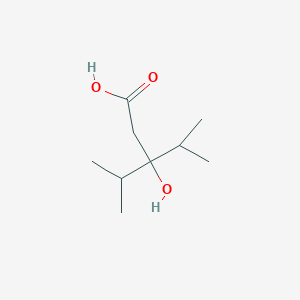
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
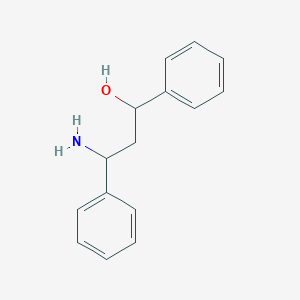
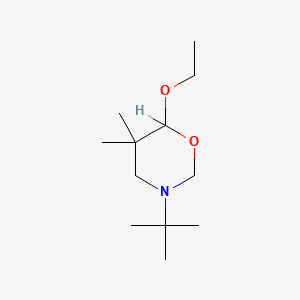
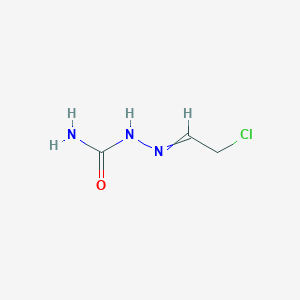
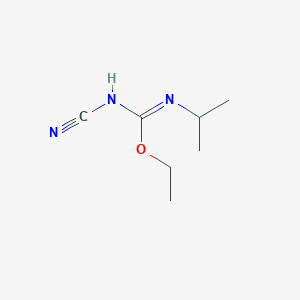
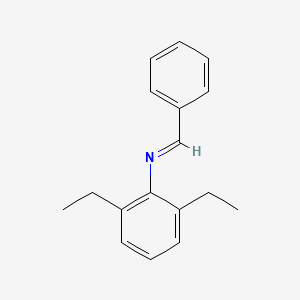
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
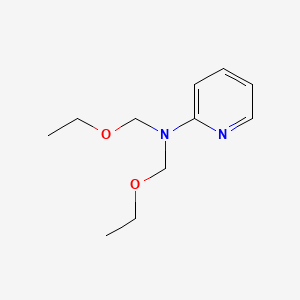
![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)


